

What is the mechanism of action of Pico145?

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An in-depth guide to the mechanism of action of **Pico145**, a potent and selective inhibitor of TRPC1/4/5 channels, designed for researchers and drug development professionals.

Executive Summary

Pico145, also known as HC-608, is a xanthine-derivative small molecule that has emerged as a powerful pharmacological tool for studying Transient Receptor Potential Canonical (TRPC) channels.[1][2] It is a highly potent and selective inhibitor of the TRPC1/4/5 subfamily of cation channels, which are implicated in a variety of physiological and pathophysiological processes, including anxiety, pain, and cardiac remodeling.[3][4][5] **Pico145** exhibits picomolar efficacy and distinguishes between different homo- and heteromeric compositions of TRPC1, TRPC4, and TRPC5 subunits.[6][7] Its mechanism involves direct channel inhibition by binding to a conserved lipid-binding site, thereby preventing ion influx.[2][3][8] This document provides a comprehensive overview of the mechanism of action of **Pico145**, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular interactions and experimental applications.

Core Mechanism of Action

Pico145 functions as a direct, potent, and subtype-selective antagonist of TRPC1/4/5 channels.[6] Its mechanism does not rely on interfering with intracellular signaling cascades but rather on a direct interaction with the channel protein itself.[3]

2.1 Molecular Target and Binding Site



The primary molecular targets of **Pico145** are the cation channels formed by TRPC1, TRPC4, and TRPC5 proteins.[1] These proteins assemble into tetramers to form functional channels, which can be homomeric (e.g., TRPC4 or TRPC5) or heteromeric (e.g., TRPC1/4 or TRPC1/5). [5][9]

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into the binding site of **Pico145**.[2][8] The key findings are:

- Conserved Lipid Binding Site: Pico145 binds to a conserved lipid-binding site located between two adjacent TRPC5 subunits within the tetrameric channel complex.[2][8]
- Displacement of Phospholipid: In its apo (unbound) state, this pocket is occupied by a phospholipid molecule. **Pico145** displaces this bound lipid to occupy the site.[2][8]
- Extracellular Accessibility: The binding site is accessible from the extracellular side of the
 membrane or via the external leaflet of the lipid bilayer. This is supported by excised outsideout patch-clamp experiments which show that **Pico145** can inhibit channel activity when
 applied to the outer membrane surface.[3]

2.2 Inhibition of Channel Gating

By occupying this critical site, **Pico145** stabilizes the channel in a closed or non-conducting conformation, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) that is normally mediated by these channels upon activation.[3][4] The inhibition is potent against channels activated by various stimuli, including the powerful synthetic activator (-)-Englerin A and the physiological agonist Sphingosine-1-Phosphate (S1P).[3][7]

The potency of **Pico145** is dependent on the concentration of the channel activator, suggesting a competitive or allosteric mode of antagonism where **Pico145** and the activator have opposing effects on the channel's conformational state.[2][3] The mild voltage-dependence of the block indicates that **Pico145** does not act as a simple pore blocker deep within the ion conduction pathway.[3]

Caption: **Pico145** signaling pathway.

Quantitative Data: Potency and Selectivity



Pico145 is notable for its picomolar potency, which varies depending on the specific subunit composition of the TRPC channel. It is most potent against heteromeric TRPC4-TRPC1 channels and least potent against homomeric TRPC5 channels.[5][6]

Table 1: Inhibitory Potency (IC50) of Pico145 on TRPC1/4/5 Channels

Channel Subtype	Activation Method	IC₅₀ Value (pM)	Reference(s)
Homomeric Channels			
TRPC4	(-)-Englerin A	349	[3][7]
TRPC5	(-)-Englerin A	1300	[3][6][7]
Heteromeric Channels			
TRPC4-TRPC1 Concatemer	(-)-Englerin A	33	[2][6]
TRPC5-TRPC1 Concatemer	(-)-Englerin A	199	[2][3][7]
TRPC4-TRPC1 Concatemer	Sphingosine-1- Phosphate (S1P)	11	[7]
Endogenous Channels			
TRPC1:C4 (A498 cells)	(-)-Englerin A	49	[3]
Electrophysiology			

| Whole-Cell Current | (-)-Englerin A | 42 |[5][6] |

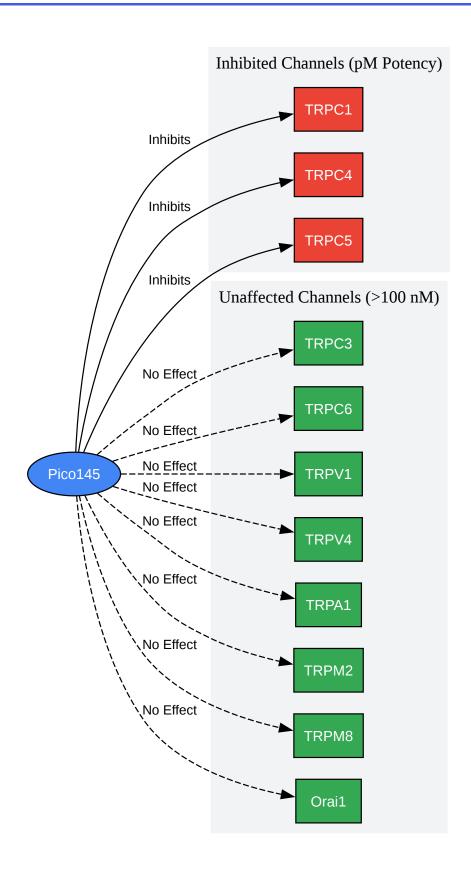
Table 2: Selectivity Profile of **Pico145**



Channel / Target	Concentration Tested	Effect Observed	Reference(s)
TRPC3	100 nM	No effect	[3][6][7]
TRPC6	100 nM	No effect	[3][6][7]
TRPV1	100 nM	No effect	[3][6][7]
TRPV4	100 nM	No effect	[3][6][7]
TRPA1	100 nM	No effect	[3][6][7]
TRPM2	100 nM	No effect	[3][6][7]
TRPM8	100 nM	No effect	[3][6][7]

| Orai1 (SOCE) | 100 nM | No effect |[3][6][7] |





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Caption: Selectivity profile of Pico145.



Experimental Protocols

The characterization of **Pico145** has been achieved through several key experimental techniques.

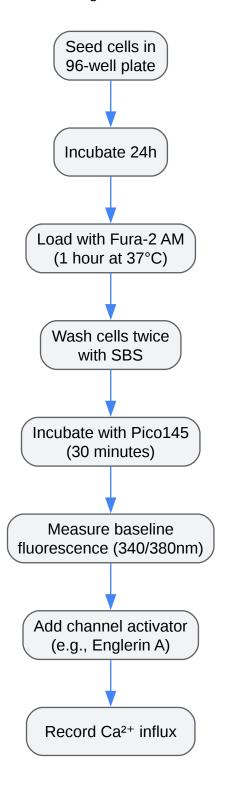
4.1 Intracellular Ca2+ Measurement Assay

This assay is used to measure the effect of **Pico145** on Ca²⁺ influx through TRPC channels in a population of cells.

- · Cell Preparation:
 - Seed cells (e.g., HEK293 cells overexpressing a specific TRPC channel) at ~90%
 confluence in 96-well clear-bottomed, black-walled plates coated with poly-D-lysine.[7]
 - Incubate for 24 hours prior to the experiment.[7]
- Dye Loading:
 - \circ Prepare a loading buffer consisting of Standard Bath Solution (SBS) supplemented with 2 μ M Fura-2-AM and 0.01% Pluronic F-127. SBS composition: 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, and 10 mM HEPES, with pH adjusted to 7.4 using NaOH.[7]
 - Remove cell culture medium and incubate the cells with the loading buffer for 60 minutes at 37°C.[7]
- Compound Incubation and Measurement:
 - Wash the cells twice with SBS to remove extracellular Fura-2-AM.[7]
 - Add SBS containing the desired concentration of Pico145 (or vehicle control) and incubate for 30 minutes.[7]
 - Place the plate in a fluorescence plate reader.
 - Record the ratio of Fura-2 fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.



• Establish a baseline reading, then add a channel activator (e.g., (-)-Englerin A) and continue recording to measure the change in intracellular Ca²⁺ concentration.



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Caption: Experimental workflow for Ca²⁺ measurement.



4.2 Electrophysiology (Patch-Clamp)

Patch-clamp techniques allow for the direct measurement of ion currents through single or multiple channels in a cell membrane, providing high-resolution data on channel inhibition.

- Whole-Cell Configuration:
 - Prepare isolated cells (e.g., from culture or freshly dissociated tissue).[10]
 - Use a glass micropipette to form a high-resistance (>1 G Ω) seal with the cell membrane.
 - Apply suction to rupture the membrane patch, gaining electrical access to the entire cell ("whole-cell" mode).
 - Voltage-clamp the cell at a holding potential (e.g., -60 mV).
 - Apply a channel activator via the extracellular solution to elicit an inward current.
 - Perfuse the cell with a solution containing Pico145 to measure the degree and kinetics of current inhibition. The IC₅₀ can be determined by applying a range of Pico145 concentrations.[5]
- Excised Outside-Out Patch:
 - After achieving a whole-cell configuration, slowly retract the pipette to pull a small patch of membrane away from the cell. The extracellular surface of this membrane patch will face outwards into the bath solution.
 - This configuration is ideal for testing compounds that act on the extracellular side of the channel, as it isolates the channel from intracellular factors.[3]
 - Apply agonists and Pico145 directly to the patch to confirm a direct effect on the channel.
 [3]

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